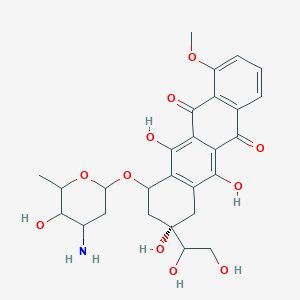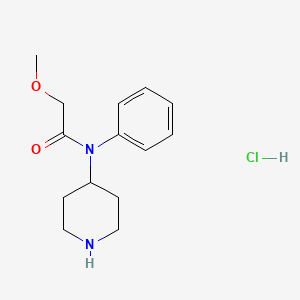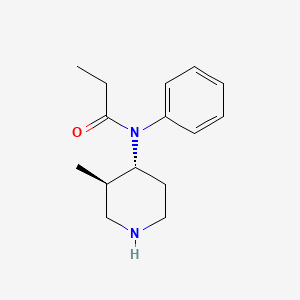
Chloropseudoephedrine (hydrochloride)/Chloroephedrine (hydrochloride) Mixture
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloropseudoephedrine/chloroephedrine mixture contains two diastereomer contaminants produced during the illicit manufacture of (+)-methamphetamine from pseudoephedrine or ephedrine. These isomers are present as an approximate 60/40 mixture and thought to be representative of that produced in the clandestine lab manufacture of methamphetamine. This product is intended for forensic and research purposes.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Impurity Profiling : The mixture has been studied in the context of illicit methamphetamine synthesis. Allen and Kiser (1987) explored the stereochemistry, mechanism, synthetic impurities, and analysis of clandestine methamphetamine samples synthesized from ephedrine via reduction of chloroephedrine (Allen & Kiser, 1987).
Pharmacological Properties and Toxicity : Varner et al. (2001) studied whether chloroephedrine, a possible contaminant in methamphetamine manufacture, has biological activity that might contribute to methamphetamine-induced cardiovascular toxicity (Varner et al., 2001).
Stereochemical Analysis in Drug Synthesis : Płotka et al. (2012) investigated the stereochemical makeup of intermediates found in methylamphetamine manufacture, specifically focusing on the chlorination of ephedrine and pseudoephedrine enantiomers (Płotka et al., 2012).
Identification of Marker Impurities : Ko et al. (2012) identified (1S,2S)-1-methylamino-1-phenyl-2-chloropropane as a route-specific marker impurity in the synthesis of methamphetamine from ephedrine or pseudoephedrine via chloroephedrine (Ko et al., 2012).
Isolation and Identification in Drug Synthesis : Salouros et al. (2010) described the isolation and structural elucidation of compounds produced during the synthesis of methylamphetamine using the "Emde" procedure, which involves the preparation of chloropseudoephedrine or chloroephedrine (Salouros et al., 2010).
GC-MS Analysis of Drug Impurities : Lekskulchai et al. (2000) conducted studies to determine if chloroephedrine intermediates could be detected using a common gas chromatographic-mass spectrometric analytical method (Lekskulchai et al., 2000).
Stereochemistry of Chlorination Reactions : Flores-Parra et al. (1998) analyzed the stereochemistry of chlorination reactions with SOCl2 of ephedrine and pseudoephedrine and their derivatives (Flores‐Parra et al., 1998).
Propiedades
Nombre del producto |
Chloropseudoephedrine (hydrochloride)/Chloroephedrine (hydrochloride) Mixture |
|---|---|
Fórmula molecular |
C10H14ClN |
Peso molecular |
183.7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





